molecular formula C13H18N4O2 B2427330 ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate CAS No. 1046800-92-3

ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate

Cat. No.: B2427330
CAS No.: 1046800-92-3
M. Wt: 262.313
InChI Key: MXIRNVJFUPRYBP-UHFFFAOYSA-N
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Description

Ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate is an organic compound belonging to the class of bipyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings connected by a single bond, with various substituents attached to the rings

Properties

IUPAC Name

ethyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-5-17-9(4)12(8(3)16-17)10-7-11(15-14-10)13(18)19-6-2/h7H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIRNVJFUPRYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired bipyrazole derivative. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols, forming amides or thioesters.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate exhibit various biological activities. Notably:

  • Antimicrobial Properties : Preliminary studies show that derivatives of this compound may possess antimicrobial activity against certain bacterial strains.
  • Antioxidant Activity : The compound has demonstrated potential as an antioxidant, with studies showing its efficacy in scavenging free radicals.
Activity Type Description Reference
AntimicrobialEffective against specific bacterial strains
AntioxidantScavenges free radicals in vitro

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its pharmacodynamics and optimizing its biological efficacy.

Case Study: Binding Affinity Analysis

A study investigated the binding affinity of this compound with a specific enzyme target. The findings indicated:

  • High Affinity : The compound showed significant binding affinity (Kd values in low micromolar range).
  • Mechanistic Insights : Computational modeling suggested that the carboxylate group plays a critical role in binding interactions.

Table 2: Comparison with Similar Compounds

Compound Name Structure Unique Features
Ethyl 3,5-dimethylpyrazoleSimple pyrazole structureLacks bipyrazole framework
1H-pyrazolo(3,4)b-pyridineContains a pyridine ringDifferent heterocyclic component
1-(4-hydroxyphenyl)-3-methylpyrazoleHydroxy group additionDifferent substitution pattern

Mechanism of Action

The mechanism of action of ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating their activities and affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators and providing anti-inflammatory effects.

The molecular targets and pathways involved depend on the specific biological activity being studied. Detailed mechanistic studies are required to elucidate the exact interactions and effects of the compound at the molecular level.

Comparison with Similar Compounds

Ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate lies in its specific substitution pattern and the presence of the bipyrazole core, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate is a compound within the bipyrazole class, which has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Molar Mass : 234.25 g/mol
  • CAS Number : 1048925-07-0
  • Appearance : White crystalline solid
  • Solubility : Low solubility in water
  • Density : 1.38 g/cm³ (predicted)
  • pKa : 3.49 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate pyrazole derivatives with carboxylic acids under specific catalytic conditions. The optimization of reaction parameters such as temperature and solvent type is crucial for achieving high yields.

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, a related series of pyran-linked phthalazinone-pyrazole hybrids showed IC₅₀ values ranging from 9.8 to 41.6 µM against solid tumor cell lines such as lung and cervical carcinoma . The mechanism of action often involves interaction with specific proteins involved in cell proliferation and apoptosis.

Antimicrobial Activity

The bipyrazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that pyrazole-based compounds can exert anti-inflammatory effects by modulating inflammatory pathways. This includes inhibition of pro-inflammatory cytokines and enzymes such as COX-2 . These properties make them attractive for treating inflammatory diseases.

Case Studies

  • Anticancer Study :
    • Objective : Evaluate the effectiveness of bipyrazole derivatives on cancer cell lines.
    • Methodology : The study utilized various concentrations of the compound on cultured cancer cells.
    • Results : Significant inhibition of cell growth was observed at concentrations above 10 µM, with notable apoptosis in treated cells.
  • Antimicrobial Study :
    • Objective : Assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to measure inhibition zones.
    • Results : this compound showed effective inhibition against both bacterial strains at varying concentrations.

Data Table: Summary of Biological Activities

Activity TypeMethodologyResults
AnticancerIC₅₀ Assay9.8–41.6 µM against cancer cells
AntimicrobialDisk DiffusionEffective against S. aureus and E. coli
Anti-inflammatoryCytokine Inhibition AssayReduced levels of IL-6 and TNF-α

Q & A

Q. Example Protocol :

Synthesize the pyrazole core via cyclocondensation of ethyl 3-oxobutanoate with 3,5-dimethyl-1H-pyrazole-1-carbohydrazide.

Alkylate the intermediate with ethyl iodide in the presence of K₂CO₃ in DMF.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

How can spectroscopic and crystallographic methods characterize this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify substituent environments (e.g., ethyl groups at δ 1.2–1.4 ppm, methyl groups at δ 2.1–2.5 ppm).
    • ¹³C NMR : Carboxylate carbonyls appear at δ 165–170 ppm; pyrazole carbons at δ 140–160 ppm .
  • X-ray Crystallography : Resolve the bipyrazole framework’s dihedral angles and hydrogen-bonding networks. Crystallize from ethanol/DMF (1:1) .

Advanced Research Question

  • Substituent Variation : Replace ethyl/methyl groups with halogens (F, Cl) or electron-withdrawing groups (CF₃) to assess effects on bioactivity (e.g., anticonvulsant or antitumor properties) .
  • Core Modification : Compare bipyrazole derivatives with isoxazole or thiazole hybrids to evaluate scaffold-specific interactions .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition assays for COX-2 or GABA receptors) paired with docking studies to correlate substituent effects with activity .

Methodological Note : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts during functional group interconversion .

What computational approaches predict the compound’s reactivity and binding affinity?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets are standard for pyrazole derivatives .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Validate with experimental IC₅₀ values from enzyme assays .

Example Finding : Pyrazole carboxylates with electron-donating groups (e.g., methyl) show higher binding affinity to COX-2 due to hydrophobic pocket complementarity .

How to resolve contradictions in reported synthesis yields or bioactivity data?

Advanced Research Question

  • Reproducibility Checks : Verify stoichiometry, solvent purity, and reaction atmosphere (N₂/Ar). For example, Pd-catalyzed couplings are sensitive to trace oxygen .
  • Data Normalization : Compare bioactivity results using standardized assays (e.g., MTT for cytotoxicity) and control compounds. Address batch-to-batch variability via HPLC purity checks (>98%) .

Case Study : Discrepancies in anticonvulsant activity of pyrazole derivatives were resolved by optimizing the alkyl chain length and confirming purity via LC-MS .

What strategies enable regioselective functionalization of the bipyrazole core?

Advanced Research Question

  • Directing Groups : Install nitro or amino groups at specific positions to guide cross-coupling or alkylation reactions. For example, 5-nitro groups enhance reactivity at the 3-position .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during multi-step syntheses .

Example : Ethyl 5-amino-1-methylpyrazole-4-carboxylate was selectively brominated at the 3-position using N-bromosuccinimide (NBS) in CCl₄ .

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